Enzymatic Potency: Mirodenafil Exhibits a 10-Fold Higher Selectivity for PDE5 Compared to Sildenafil
In vitro enzymatic assays demonstrate that mirodenafil dihydrochloride is a highly potent PDE5 inhibitor, with an IC50 value of 0.34 nM (338 pM) . Crucially, when compared to sildenafil, mirodenafil shows approximately 10-fold higher selectivity for PDE5 over other PDE isoforms [1]. This enhanced selectivity is a key biochemical differentiator that may translate to a distinct pharmacological profile [2].
| Evidence Dimension | PDE5 inhibitory potency (IC50) and isoform selectivity |
|---|---|
| Target Compound Data | IC50 = 0.34 nM (338 pM); ~10-fold higher selectivity for PDE5 vs. sildenafil |
| Comparator Or Baseline | Sildenafil: IC50 = 3.7 nM; lower selectivity for PDE5 |
| Quantified Difference | Mirodenafil IC50 is ~11-fold lower (more potent); ~10-fold higher selectivity |
| Conditions | In vitro enzymatic assay using human recombinant PDE5; selectivity assessed across PDE isoforms. |
Why This Matters
Higher selectivity can mitigate off-target effects, making mirodenafil a valuable tool for dissecting PDE5-specific pathways or for applications where PDE5 specificity is paramount.
- [1] ChemicalBook. The inhibition of cyclic nucleotide Phosphodiesterase type 5---Mirodenafil. Available from: https://www.chemicalbook.cn/article/the-inhibition-of-cyclic-nucleotide-phosphodiesterase-type-5-mirodenafil.htm View Source
- [2] Clerin V, et al. Pharmacology of Phosphodiesterase Type 5 Inhibitors. In: Hatzimouratidis K, ed. Erectile Dysfunction. 2016. View Source
